molecular formula C13H18N2O4S B194008 (6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid CAS No. 146794-70-9

(6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid

Cat. No.: B194008
CAS No.: 146794-70-9
M. Wt: 298.36 g/mol
InChI Key: JLNXDMISSHNIAD-GMSGAONNSA-N
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Description

(6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid is a derivative of 7-aminodesacetoxycephalosporanic acid, which is a core structure in the cephalosporin class of antibiotics. This compound is characterized by the presence of a pivaloyl group attached to the amino group at the 7-position of the cephalosporanic acid nucleus. The molecular formula of this compound is C13H18N2O4S .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid typically involves the acylation of 7-aminodesacetoxycephalosporanic acid with pivaloyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 1-2 hours

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

    Reactors: Large-scale reactors with efficient mixing capabilities

    Purification: Crystallization or chromatography to purify the final product

    Quality Control: Analytical techniques such as HPLC and NMR to ensure the purity and identity of the compound

Chemical Reactions Analysis

Types of Reactions

(6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid undergoes various chemical reactions, including:

    Hydrolysis: The pivaloyl group can be hydrolyzed under acidic or basic conditions to yield 7-aminodesacetoxycephalosporanic acid.

    Substitution: The amino group at the 7-position can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a catalyst.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

    Hydrolysis: 7-aminodesacetoxycephalosporanic acid

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation and Reduction: Oxidized or reduced forms of the compound

Scientific Research Applications

(6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of novel cephalosporin antibiotics.

    Biology: Studied for its interactions with bacterial enzymes and its potential as an antibacterial agent.

    Medicine: Investigated for its efficacy and safety as an antibiotic.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of (6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid involves its interaction with bacterial cell wall synthesis enzymes. The compound inhibits the transpeptidation step in peptidoglycan synthesis, which is crucial for bacterial cell wall integrity. This leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell. The molecular targets include penicillin-binding proteins (PBPs) that are essential for cell wall biosynthesis .

Comparison with Similar Compounds

Similar Compounds

    7-aminodesacetoxycephalosporanic acid: The parent compound without the pivaloyl group.

    Cephalexin: A cephalosporin antibiotic with a similar core structure but different side chains.

    Cefadroxil: Another cephalosporin antibiotic with a different substitution pattern.

Uniqueness

(6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid is unique due to the presence of the pivaloyl group, which can influence its pharmacokinetic properties and stability. This modification can enhance the compound’s resistance to enzymatic degradation and improve its bioavailability compared to its parent compound .

Properties

IUPAC Name

(6R,7R)-7-(2,2-dimethylpropanoylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-6-5-20-10-7(14-12(19)13(2,3)4)9(16)15(10)8(6)11(17)18/h7,10H,5H2,1-4H3,(H,14,19)(H,17,18)/t7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNXDMISSHNIAD-GMSGAONNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C)(C)C)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(C)(C)C)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146794-70-9
Record name N-Pivaloyl 7-aminodesacetoxycephalosporanic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146794709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-PIVALOYL 7-AMINODESACETOXYCEPHALOSPORANIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MDO0VUD5WQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
(6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
Reactant of Route 3
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(6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
Reactant of Route 4
Reactant of Route 4
(6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
Reactant of Route 6
Reactant of Route 6
(6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid

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